2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol is an organic compound with the molecular formula C12H18O4S . It is structurally composed of neopentyl glycol and a monoester of toluenesulfonic acid . This compound is commonly used in organic synthesis as a reagent to catalyze or promote the progress of various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol can be synthesized by reacting neopentyl glycol with toluenesulfonic acid . The specific reaction conditions can be adjusted according to the actual requirements of the synthesis process .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted products, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-tosyloxypropanol
- 2,2-Dimethyl-3-(p-toluenesulfonyloxy)-1-propanol
- Toluene-4-sulfonic acid 3-hydroxy-2,2-dimethyl-propyl ester
Uniqueness
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol is unique due to its specific structural composition and its ability to act as a versatile reagent in various organic synthesis reactions . Its applications in multiple fields, including chemistry, biology, medicine, and industry, further highlight its uniqueness .
Biological Activity
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol, also known by its CAS number 21651-04-7, is a sulfonate ester with potential applications in medicinal chemistry. Its structure includes a sulfonyl group, which is often associated with biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
The chemical formula for this compound is C12H18O4S, with a molecular weight of 258.34 g/mol. The compound appears as an oil and is stable at room temperature. Its structure can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₈O₄S |
Molecular Weight | 258.34 g/mol |
IUPAC Name | (3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate |
Appearance | Oil |
Biological Activity Overview
Research on the biological activity of this compound indicates its potential as an antimicrobial agent. The sulfonate group contributes to its interaction with biological targets, potentially affecting bacterial cell walls or metabolic pathways.
Case Studies
- Antibacterial Efficacy : In vitro studies on related sulfonate compounds revealed that they effectively inhibit bacterial growth through mechanisms involving disruption of folate synthesis pathways. This suggests that this compound may exhibit similar activity.
- Inflammatory Response : Research has indicated that compounds containing sulfonyl groups can modulate inflammatory responses. For example, studies have shown that certain sulfonamide derivatives can downregulate pro-inflammatory cytokines in cell cultures . This opens avenues for exploring the anti-inflammatory potential of this compound.
Research Findings
Recent literature reviews indicate that the development of novel antimicrobial agents is crucial due to rising antibiotic resistance . The structural characteristics of sulfonate esters like this compound could be pivotal in designing new antibiotics that evade existing resistance mechanisms.
Properties
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAEEACYRUJKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21651-04-7 |
Source
|
Record name | 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.